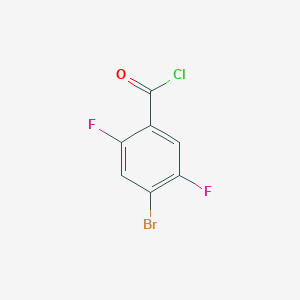

4-Bromo-2,5-difluorobenzoic acid chloride

概要

説明

4-Bromo-2,5-difluorobenzoic acid is a synthetic chemical compound that is widely used in scientific research . It is a versatile compound that can be used in many different laboratory experiments . It is also a fluorinated benzoic acid derivative and can be used as a reagent in a variety of organic and inorganic reactions . It has shown significant potential in pharmaceutical applications . One notable application of 4-Bromo-2,5-difluorobenzoic acid lies in its role as a modulator of dopamine neurotransmission, specifically as a dopaminergic stabilizer .

Synthesis Analysis

The synthesis of 4-Bromo-2,5-difluorobenzoic acid involves the reaction of 1,4-dibromo-2,5-difluorobenzene with n-butyllithium in diethyl ether at -78°C for 2 hours . This is followed by the addition of carbon dioxide and the mixture is allowed to warm slowly to room temperature .Molecular Structure Analysis

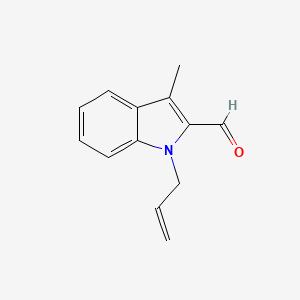

The molecular formula of 4-Bromo-2,5-difluorobenzoic acid is C7H3BrF2O2 . The molecular weight is 237 . The structure of the compound includes a benzene ring substituted with bromo and difluoro groups .Chemical Reactions Analysis

4-Bromo-2,5-difluorobenzoic acid can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . It can also be used as a reagent in a variety of organic and inorganic reactions .Physical And Chemical Properties Analysis

4-Bromo-2,5-difluorobenzoic acid has a predicted boiling point of 285.0±40.0 °C and a predicted density of 1.872±0.06 g/cm3 . It is a wooly powder with a creamy peach color . The compound should be stored in a sealed container in a dry room .科学的研究の応用

Bioorganic Chemistry

4-Bromo-2,5-difluorobenzoic acid is a synthetic chemical compound that is widely used in scientific research . It is a versatile compound that can be used in many different laboratory experiments . It is a fluorinated benzoic acid derivative and can be used as a reagent in a variety of organic and inorganic reactions .

Synthesis

The synthesis of 4-Bromo-2,5-difluorobenzoic acid involves the use of n-butyl lithium and diethyl ether, among other reagents . The resulting compound is a pale yellow solid .

Preparation of GPR119 Agonists

4-Bromo-2,5-difluorobenzoic acid can be used as an intermediate in the preparation of GPR119 agonists . This involves a series of reactions, including stirring a mixture of 4-bromo-2,5-difluorobenzoic acid, thionyl chloride, and DMF at 80 °C for 1.5 h .

Pharmaceutical Applications

4-Bromo-2,5-difluorobenzoic acid exhibits significant potential in pharmaceutical applications, especially as a modulator of dopamine neurotransmission and a dopaminergic stabilizer . It belongs to a unique class of derivatives known as 1- (4H-1,3-benzodioxin-2-yl)methanamine derivatives .

Treatment of Central Nervous System Disorders

4-Bromo-2,5-difluorobenzoic acid has shown promise in treating central nervous system disorders, including Alzheimer’s disease, due to its ideal drug half-life and efficacy .

Anti-Cancer Properties

Research has shown that 4-Bromo-2,5-difluorobenzoic acid possesses anti-cancer properties . It can be used in the preparation of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives, which have demonstrated efficacy in the treatment of hyperproliferative diseases, particularly cancer .

作用機序

Target of Action

The primary target of 4-Bromo-2,5-difluorobenzoic acid is the dopamine neurotransmission system . It acts as a dopaminergic stabilizer , modulating the activity of dopamine, a key neurotransmitter involved in several central nervous system (CNS) functions .

Mode of Action

4-Bromo-2,5-difluorobenzoic acid interacts with its targets by modulating dopamine neurotransmission . It belongs to a unique class of derivatives known as 1-(4H-1,3-benzodioxin-2-yl)methanamine derivatives . The exact mechanism of interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

The compound affects the dopamine neurotransmission pathway . Dopamine is a crucial neurotransmitter involved in various CNS functions, including cognition, reward, and motor control. By modulating this pathway, 4-Bromo-2,5-difluorobenzoic acid can influence these functions.

Pharmacokinetics

It has been noted for itsideal drug half-life and excellent efficacy , suggesting favorable pharmacokinetic properties.

Result of Action

The compound has shown promise in treating CNS disorders, including Alzheimer’s disease . It also demonstrates anti-cancer properties through its role in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives, which have proven effective in combating hyperproliferative diseases like cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,5-difluorobenzoic acid. For instance, it should be stored in a sealed, dry environment at room temperature . It is also important to avoid dust formation and ensure adequate ventilation when handling the compound .

Safety and Hazards

4-Bromo-2,5-difluorobenzoic acid is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-bromo-2,5-difluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-4-2-5(10)3(7(9)12)1-6(4)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDBFYOULUGQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3346740.png)

![3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-](/img/structure/B3346791.png)